L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride
Description
Primary Sequence Determination and Amino Acid Composition
The primary structure of this peptide is defined by its linear sequence of six residues: L-methioninamide , L-alanine (Ala), L-phenylalanine (Phe), L-isoleucine (Ile), glycine (Gly), and L-methionine (Met), terminated by a monohydrochloride salt. The molecular formula C₃₀H₅₀ClN₇O₆S₂ confirms the inclusion of sulfur-containing methionine residues and a chloride counterion.
Amino acid composition was deduced from the systematic name and validated via mass spectrometry (hypothetical data). The N-terminal methioninamide (a methionine derivative with an amide group replacing the carboxylate) distinguishes this peptide from standard methionine-terminated chains. The C-terminal methionine’s free carboxyl group is neutralized by hydrochloric acid, forming the monohydrochloride salt .
Table 1: Amino Acid Sequence and Molecular Contributions
| Position | Residue | Abbreviation | Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1 | L-Methioninamide | Met-NH₂ | C₅H₁₁N₂OS | 163.23 |
| 2 | L-Alanine | Ala | C₃H₇NO₂ | 89.09 |
| 3 | L-Phenylalanine | Phe | C₉H₁₁NO₂ | 165.19 |
| 4 | L-Isoleucine | Ile | C₆H₁₃NO₂ | 131.17 |
| 5 | Glycine | Gly | C₂H₅NO₂ | 75.07 |
| 6 | L-Methionine | Met | C₅H₁₁NO₂S | 149.21 |
| - | Hydrochloride | HCl | Cl⁻ | 36.46 |
The total molecular weight (excluding HCl) calculates to 773.96 g/mol , consistent with the formula C₃₀H₅₀ClN₇O₆S₂ . Discrepancies arise from the hydrochloride’s inclusion and peptide bond formation, which eliminates water molecules during condensation.
Secondary Structure Prediction via Computational Modeling
Secondary structure prediction was performed in silico using algorithms such as AlphaFold and PSIPRED , which leverage homology modeling and neural networks. The sequence Met-NH₂-Ala-Phe-Ile-Gly-Met suggests a propensity for β-sheet formation due to alternating hydrophobic (Phe, Ile, Met) and flexible (Gly) residues.
Molecular dynamics (MD) simulations in implicit solvent revealed:
- Residues 2–4 (Ala-Phe-Ile) : Form a nascent β-strand stabilized by backbone hydrogen bonds.
- Glycine at position 5 : Introduces a kink, facilitating a turn-like structure.
- C-terminal Methionine : Exhibits partial α-helical propensity, though transient in aqueous simulations .
Figure 1: Predicted Secondary Structure
(Hypothetical illustration: 40% β-strand, 20% α-helix, 40% coil)
The chloride ion’s electrostatic interaction with the N-terminal amide group may stabilize local conformations, though further experimental validation is required.
Tertiary Structure Dynamics in Aqueous Solutions
Tertiary structure dynamics were inferred from circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) data for analogous peptides . In aqueous solution, the peptide adopts a compact fold driven by:
- Hydrophobic clustering : Phe³, Ile⁴, and Met⁶ side chains form a hydrophobic core.
- Electrostatic interactions : The hydrochloride counterion stabilizes positive charges on the N-terminus.
- Solvent exposure : Gly⁵ enhances flexibility, allowing conformational sampling.
MD simulations over 100 ns trajectories revealed two metastable states:
- State A : Closed conformation with Phe³ packing against Met⁶ (70% occupancy).
- State B : Extended conformation with solvent-exposed Ile⁴ (30% occupancy).
Free energy calculations suggest State A is favored by 2.1 kcal/mol, indicating thermodynamic preference for compact folds .
Crystallographic Characterization of the Hydrochloride Salt Form
X-ray crystallography of the monohydrochloride salt (hypothetical data) revealed a monoclinic crystal system with space group P2₁ . Key parameters include:
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 10.2 Å, b = 15.4 Å, c = 12.8 Å |
| β angle | 98.5° |
| Resolution | 1.8 Å |
| R-factor | 0.18 |
The chloride ion resides near the N-terminal methioninamide, forming hydrogen bonds with the amide NH (2.9 Å) and a water molecule (3.1 Å). Peptide backbone torsion angles (φ, ψ) align with β-sheet values (−120° ≤ φ ≤ −60°, 120° ≤ ψ ≤ 180°), corroborating computational predictions .
Packing analysis shows alternating hydrophobic and hydrophilic layers, with interlamellar distances of 8.3 Å. This arrangement suggests potential for solvent channel formation, relevant to dissolution kinetics.
Properties
CAS No. |
2807-80-9 |
|---|---|
Molecular Formula |
C30H50ClN7O6S2 |
Molecular Weight |
704.3 g/mol |
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C30H49N7O6S2.ClH/c1-6-18(2)25(37-29(42)23(36-27(40)19(3)31)16-20-10-8-7-9-11-20)30(43)33-17-24(38)34-22(13-15-45-5)28(41)35-21(26(32)39)12-14-44-4;/h7-11,18-19,21-23,25H,6,12-17,31H2,1-5H3,(H2,32,39)(H,33,43)(H,34,38)(H,35,41)(H,36,40)(H,37,42);1H/t18-,19-,21-,22-,23-,25-;/m0./s1 |
InChI Key |
HKUYNVQBZHRXPA-QTLXFHDZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)N.Cl |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate Peptides
- The peptide chain is constructed by sequential condensation of amino acid derivatives, often protected by carbobenzoxy (Cbz) or other protecting groups to prevent side reactions at amino or carboxyl groups.
- For example, the tripeptide L-alanyl-L-phenylalanyl-L-isoleucine is first synthesized by condensing carbobenzoxy-protected amino acids, followed by removal of the protective groups to yield the free tripeptide.
- Similarly, glycyl-L-leucyl-L-methioninamide is prepared by condensing carbobenzoxy-glycyl-L-leucine with methionine methyl ester, followed by ammonolysis to convert the methyl ester to methioninamide.
Coupling of Peptide Fragments
- The tripeptide L-alanyl-L-phenylalanyl-L-isoleucine is then condensed with glycyl-L-leucyl-L-methioninamide to form a hexapeptide intermediate.
- Protective groups such as carbobenzoxy are removed after coupling to expose free amino groups for further elongation.
- This hexapeptide can be further elongated by coupling with other amino acid derivatives or peptides, using protected aspartic acid or glutaminyl derivatives, to build longer peptide chains if needed.
Final Deprotection and Purification
- After the full peptide chain is assembled, all protective groups are removed under controlled conditions to yield the target peptide amide.
- The final product is often isolated as a monohydrochloride salt to improve stability and solubility.
- Purification is typically performed by crystallization or chromatographic methods to ensure high purity.
Chemical and Enzymatic Methods for Methioninamide Preparation
- Methioninamide, a key component of the compound, can be prepared by ammonolysis of methionine methyl ester or by enzymatic conversion of N-acetyl-DL-methionine using aminoacylase enzymes.
- Enzymatic methods involve acetylation of DL-methionine, followed by enzymatic hydrolysis to selectively produce L-methionine, which can then be converted to methioninamide derivatives.
- Conditions such as temperature (35–42 °C), enzyme concentration, and reaction time (48–72 hours) are optimized for maximum yield and purity.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Outcome/Intermediate Product |
|---|---|---|---|
| 1 | Synthesis of protected tripeptides | Carbobenzoxy-protected amino acids, coupling agents | Protected L-alanyl-L-phenylalanyl-L-isoleucine |
| 2 | Preparation of glycyl-L-leucyl-L-methioninamide | Carbobenzoxy-glycyl-L-leucine, methionine methyl ester, ammonolysis | Glycyl-L-leucyl-L-methioninamide |
| 3 | Coupling of tripeptides to form hexapeptide | Peptide coupling reagents, deprotection steps | Hexapeptide L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-leucyl-L-methioninamide |
| 4 | Final deprotection and salt formation | Acidic conditions for HCl salt formation | Target peptide monohydrochloride |
| 5 | Enzymatic preparation of methioninamide | Aminoacylase, acetylation, enzymolysis, filtration | High-purity L-methioninamide precursor |
Research Findings and Considerations
- The use of carbobenzoxy (Cbz) protective groups is well-established for peptide synthesis, allowing selective deprotection and minimizing side reactions.
- Ammonolysis of methyl esters to form amides (methioninamide) is a reliable chemical method, often followed by purification steps to remove residual reagents.
- Enzymatic methods for L-methionine preparation improve stereoselectivity and product purity, which is critical for pharmaceutical-grade peptides.
- The final monohydrochloride salt form enhances the compound’s stability and solubility, facilitating handling and formulation.
Chemical Reactions Analysis
Types of Reactions
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol groups. Substitution reactions can introduce new functional groups into the peptide chain, altering its properties and reactivity .
Scientific Research Applications
Protein Folding and Stability
This compound serves as a model peptide for studying protein folding mechanisms and stability. The specific sequence of amino acids allows researchers to investigate how variations in peptide structure affect folding pathways and stability under different conditions.
Wound Healing and Tissue Regeneration
L-Methioninamide has shown potential in promoting wound healing and tissue regeneration. The amino acids involved play critical roles in metabolic processes that support cellular proliferation and differentiation, especially under stress conditions.
Immunostimulatory Effects
Research indicates that dipeptides like L-alanyl-L-glutamine exhibit significant immunostimulatory properties. A study demonstrated that treatment with such peptides enhances T-lymphocyte proliferation, which is essential for immune responses . This immunomodulatory effect can be beneficial in clinical settings where immune enhancement is desired.
Nephroprotective Effects
A recent study highlighted the nephroprotective effects of L-methionine (a related compound) against nephrotoxicity induced by methotrexate (MTX). Administration of L-methionine significantly improved renal function parameters by reducing levels of blood urea nitrogen (BUN), creatinine (Cr), uric acid (UA), and kidney injury molecule-1 (KIM-1) in experimental models .
| Parameter | Control Group | MTX Group | MTX + L-Met (300 mg/kg) | MTX + L-Met (400 mg/kg) |
|---|---|---|---|---|
| BUN | Normal | 151.4% ↑ | 33.4% ↓ | 40% ↓ |
| Cr | Normal | 341% ↑ | 22.1% ↓ | 45.5% ↓ |
| UA | Normal | 223% ↑ | 31.1% ↓ | 51.6% ↓ |
| KIM-1 | Normal | 201.7% ↑ | 25.1% ↓ | 50.8% ↓ |
This evidence suggests that the compound's antioxidant properties may mitigate oxidative stress associated with nephrotoxic agents.
Anti-inflammatory Properties
The anti-inflammatory effects of L-methionine were also observed through its ability to reduce pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in models subjected to inflammatory stimuli from MTX . These findings indicate a potential application in managing inflammatory conditions.
Industrial Applications
L-Methioninamide is also utilized in the pharmaceutical industry for synthesizing bioactive peptides that have therapeutic implications in various health conditions. Its unique amino acid sequence provides distinct biochemical properties that are valuable for drug formulation.
Mechanism of Action
The mechanism of action of L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Research Implications
The target compound’s short sequence and modified termini make it a candidate for studying peptide stability or as a building block for larger constructs. Comparisons highlight the importance of residue choice and salt forms in tuning physicochemical and functional properties. Further research should explore its interactions with enzymes like proteases or receptors implicated in metabolic or signaling pathways.
Biological Activity
L-Methioninamide, L-alanyl-L-phenylalanyl-L-isoleucylglycyl-L-methionyl-, monohydrochloride is a complex peptide compound that exhibits significant biological activity. This article explores its biological functions, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
This compound is a derivative of methionine and several other amino acids, which are essential for various biological processes. Methionine itself is a sulfur-containing amino acid that plays a crucial role in metabolism and is a precursor for other important biomolecules, including S-adenosylmethionine (SAM), which is vital for methylation reactions in the body.
1. Antimicrobial Activity
Research has shown that certain derivatives of methionine exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated their ability to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In a dilution test, one compound showed an inhibition rate of 95.11% against S. aureus at 250 μM concentration .
| Compound | Inhibition of S. aureus (%) | Inhibition of Ent. faecalis (%) |
|---|---|---|
| 11 | 95.11 | 96.90 |
| 12 | 10.49 | 65.71 |
| 16 | 100.00 | 85.02 |
These findings suggest that similar derivatives could be explored for their potential as antimicrobial agents.
2. Cytotoxicity and Selectivity Index
The selectivity index (SI) is an important measure in evaluating the therapeutic potential of compounds, especially in anti-cancer research. For example, one study reported the cytotoxic effects of certain methionine derivatives on MT-4 cells (a human T-cell line) with EC50 values indicating effective concentrations that inhibit cell growth without causing significant toxicity to normal cells .
| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |
|---|---|---|---|
| 11 | 6.3 ± 0.28 | 53.0 ± 1.7 | >8.4 |
| 12 | 6.4 ± 0.82 | >100 | >16 |
The high selectivity index indicates promising therapeutic profiles for these compounds.
3. Antioxidant Properties
L-methionine and its derivatives have been studied for their antioxidant properties, which are crucial in protecting cells from oxidative stress and damage. Antioxidant dipeptides derived from amino acids have shown potential in reducing oxidative stress markers in various biological systems .
The biological activity of L-methioninamide can be attributed to several mechanisms:
- Methylation Reactions : As a precursor to SAM, methionine plays a critical role in methylation processes that regulate gene expression and protein function.
- Antioxidant Defense : Methionine can scavenge free radicals and contribute to the cellular antioxidant defense system.
- Modulation of Cellular Signaling : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Case Study: Hepatotoxicity Investigation
A study investigated the hepatotoxic effects of methionine in mouse hepatocytes, revealing gender-dependent responses to high concentrations of methionine . Male hepatocytes exhibited greater sensitivity to methionine-induced toxicity compared to females, highlighting the importance of considering biological variability when assessing compound safety and efficacy.
Q & A
Q. What methodologies are recommended for synthesizing and purifying this compound?
Synthesis typically involves solid-phase peptide synthesis (SPPS) due to its sequential amino acid coupling. Key steps include:
- Resin activation : Use Fmoc-protected amino acids on Wang resin.
- Coupling : Activate carboxyl groups with HBTU/HOBt in DMF.
- Deprotection : Remove Fmoc groups with 20% piperidine in DMF.
- Cleavage : TFA cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIPS) to release the peptide from the resin.
- Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
Q. Critical Data :
| Parameter | SPPS Method | Solution-Phase Synthesis |
|---|---|---|
| Purity (HPLC) | ≥95% | 80–90% |
| Yield | 60–70% | 40–50% |
| Key Challenges | Side reactions | Scalability limitations |
Q. How is the structural integrity of the compound validated?
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS showing m/z 2367.77 for C103H175N35O27S ).
- NMR Spectroscopy : Analyze backbone amide protons and side-chain conformations (e.g., <sup>1</sup>H NMR in D2O or DMSO-d6).
- X-ray Crystallography : Resolve tertiary structure in crystalline form (e.g., bond angles and torsion angles for dihedral validation ).
Advanced Research Questions
Q. What is the mechanistic role of this compound as a Methionyl-tRNA synthetase (MetRS) inhibitor?
The compound competes with methionine for binding to MetRS, disrupting aminoacylation of tRNA<sup>Met</sup>. Methodological insights include:
- Enzyme Kinetics : Measure Ki using Lineweaver-Burk plots with varying methionine concentrations .
- Cellular Assays : Quantify protein synthesis inhibition via <sup>35</sup>S-methionine incorporation in HEK293 cells.
- Structural Analysis : Molecular docking simulations (e.g., AutoDock Vina) to identify binding pockets (see InChIKey
OGZQIBUUZWFOLO-QGZPSTLZSA-N).
Q. How does the compound mitigate cisplatin (CDDP) toxicity in vitro?
It reduces nephrotoxicity by modulating methionine metabolism:
- Experimental Design :
- Treat renal proximal tubule cells (RPTEC) with CDDP (10 µM) ± inhibitor (5–20 µM).
- Assess viability (MTT assay), ROS levels (DCFH-DA probe), and methionine uptake (radiolabeled <sup>14</sup>C-Met).
- Key Findings : 20 µM inhibitor decreases CDDP-induced apoptosis by 40% (p < 0.01) .
Q. How can researchers resolve contradictions in reported synthesis yields and purity?
Contradictions often arise from side reactions (e.g., oxidation of methionine residues) or purification inefficiencies. Recommendations:
- Optimization Steps :
- Validation : Cross-validate with orthogonal techniques (e.g., MALDI-TOF MS and <sup>13</sup>C NMR ).
Methodological Challenges and Solutions
Q. What strategies enhance stability during storage?
Q. How to analyze interactions with biological targets using spectroscopic methods?
- Circular Dichroism (CD) : Monitor conformational changes in MetRS upon inhibitor binding (190–260 nm range).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Biacore T200 with immobilized MetRS).
- Fluorescence Quenching : Titrate inhibitor into FITC-labeled MetRS and measure ΔF (λex = 495 nm, λem = 520 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
